N'-(2,4-dimethoxybenzylidene)benzohydrazide
Overview
Description
N’-(2,4-dimethoxybenzylidene)benzohydrazide is an organic compound known for its unique structural and functional properties. It is a Schiff base derived from the condensation of 2,4-dimethoxybenzaldehyde and benzohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,4-dimethoxybenzylidene)benzohydrazide can be synthesized through a condensation reaction between 2,4-dimethoxybenzaldehyde and benzohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The resulting product is purified through recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dimethoxybenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its precursor aldehyde and hydrazide.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 2,4-dimethoxybenzaldehyde and benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,4-dimethoxybenzylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices due to its nonlinear optical properties.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethoxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to the modulation of biochemical pathways. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. In optoelectronics, its nonlinear optical properties are attributed to the conjugated π-electron system, which allows for efficient light absorption and emission .
Comparison with Similar Compounds
N’-(2,4-dimethoxybenzylidene)benzohydrazide can be compared with other Schiff bases and hydrazide derivatives:
N’-(2,5-dimethoxybenzylidene)benzohydrazide: Similar structure but with different methoxy group positions, leading to variations in chemical reactivity and applications.
N’-(2,4-dimethoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: Contains additional functional groups, which may enhance its biological and chemical properties.
The uniqueness of N’-(2,4-dimethoxybenzylidene)benzohydrazide lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-8-13(15(10-14)21-2)11-17-18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWPRNKTUWNLU-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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